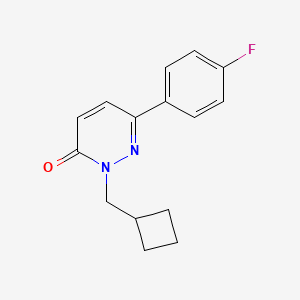![molecular formula C20H25ClN6O B15116337 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15116337.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloropyrimidine moiety, a piperazine ring, a cyclopropyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine precursor using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chloropyrimidine intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is incorporated via a cyclopropanation reaction, often using diazomethane or similar reagents.
Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, typically involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies focus on its interactions with various biological targets, including receptors and enzymes.
Biological Research: The compound is used as a tool to study cellular pathways and mechanisms of action.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent with a pyrimidine core.
Eptapirone: An anxiolytic agent with a pyrimidine and piperazine structure.
Uniqueness
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine is unique due to its combination of structural features, including the chloropyrimidine moiety, piperazine ring, cyclopropyl group, and oxane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25ClN6O |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C20H25ClN6O/c21-16-12-22-20(23-13-16)27-7-5-26(6-8-27)18-11-17(14-3-9-28-10-4-14)24-19(25-18)15-1-2-15/h11-15H,1-10H2 |
InChI Key |
OLRBQPCIHPKFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl)C5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15116255.png)


![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15116268.png)
![{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B15116276.png)
![1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine](/img/structure/B15116289.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B15116292.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
![4-Cyclopropyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116343.png)
![2-({2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine](/img/structure/B15116354.png)
![2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B15116358.png)
![1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B15116366.png)

